What is Isovaleric acid-d2 and its chemical properties?
What is Isovaleric acid-d2 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid-d2, the deuterium-labeled form of isovaleric acid, is a crucial tool in metabolic research and drug development.[1] Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference from the endogenous, non-labeled compound, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Isovaleric acid-d2.
Chemical and Physical Properties
Quantitative data for Isovaleric acid-d2 is not extensively available in the literature. However, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, Isovaleric acid. The following table summarizes the available data for both compounds.
| Property | Isovaleric acid-d2 | Isovaleric acid (for comparison) |
| Chemical Formula | C₅H₈D₂O₂ | C₅H₁₀O₂[2][3] |
| Molecular Weight | 104.14 g/mol | 102.13 g/mol [2][3] |
| Chemical Structure | (CH₃)₂CHCD₂COOH | (CH₃)₂CHCH₂COOH[3] |
| Appearance | Colorless liquid[4] | Colorless liquid[2][5][6] |
| Odor | - | Disagreeable, rancid-cheese like |
| Density | 0.963 ± 0.06 g/cm³[4] | 0.925 g/mL at 20 °C[6][7][8] |
| Melting Point | - | -29 °C[3][6][8] |
| Boiling Point | - | 175-177 °C[6][7][8] |
| pKa | - | 4.77 at 25 °C[7] |
| Solubility in Water | - | 25 g/L at 20 °C[9] |
| Solubility in Organic Solvents | - | Soluble in alcohol, chloroform, and ether |
| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[4] | Store below +30°C[6][7] |
Experimental Protocols
Synthesis of Isovaleric acid-d2
Methodology:
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α-Bromination: Isovaleric acid is treated with N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. This reaction, known as the Hell-Volhard-Zelinsky reaction, introduces a bromine atom at the α-position.
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Deuterium Exchange: The resulting α-bromo isovaleric acid is then subjected to a reduction reaction using a deuterium source. A common method is the use of zinc dust in D₂O, which will replace the bromine atom with a deuterium atom. To achieve di-deuteration, this process may need to be repeated or a stronger deuterating agent could be employed.
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Purification: The final product, Isovaleric acid-d2, is purified from the reaction mixture using standard techniques such as distillation or column chromatography.
Quantification of Isovaleric Acid in Biological Samples using GC-MS with Isovaleric acid-d2 as an Internal Standard
This protocol outlines the use of Isovaleric acid-d2 as an internal standard for the quantification of isovaleric acid in a biological matrix (e.g., plasma, urine) by Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
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Sample Preparation:
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To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of Isovaleric acid-d2 solution in a suitable solvent (e.g., methanol) as the internal standard.
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Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.
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Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Evaporate the organic layer to dryness under a stream of nitrogen.
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Derivatization:
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To enhance volatility for GC analysis, the dried extract is derivatized. A common method is esterification, for example, by adding a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent and heating at 60-80°C for 30-60 minutes. This will convert the carboxylic acids to their t-butyldimethylsilyl (TBDMS) esters.
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-
GC-MS Analysis:
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Inject an aliquot of the derivatized sample into the GC-MS system.
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Gas Chromatography Conditions (Example):
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Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a mid-polar column).
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
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Mass Spectrometry Conditions (Example):
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Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for both the analyte and the internal standard. For the TBDMS ester of isovaleric acid, a characteristic ion would be monitored (e.g., m/z [M-57]⁺). For the TBDMS ester of Isovaleric acid-d2, the corresponding ion with a +2 Da shift would be monitored.
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-
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Data Analysis:
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Integrate the peak areas of the selected ions for both isovaleric acid and Isovaleric acid-d2.
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
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Generate a calibration curve using standards with known concentrations of isovaleric acid and a fixed concentration of Isovaleric acid-d2.
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Determine the concentration of isovaleric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Visualizations
Caption: Workflow for the quantification of isovaleric acid using Isovaleric acid-d2 as an internal standard.
Signaling Pathways and Logical Relationships
The primary role of Isovaleric acid-d2 is not in modulating signaling pathways but rather in serving as an analytical tool. The logical relationship in its application is that of an ideal internal standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute or have a similar retention time, and be distinguishable by the detector. Isovaleric acid-d2 fulfills these criteria for the analysis of isovaleric acid.
Caption: Logical relationship of Isovaleric acid-d2 as an internal standard for Isovaleric acid analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 4. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. ISOVALERIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Isovaleric acid CAS#: 503-74-2 [m.chemicalbook.com]
- 8. 异戊酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Isovaleric acid, 98% | Fisher Scientific [fishersci.ca]
